10-Oxocaprate
Description
10-Oxocaprate, systematically named 10-oxodecanoic acid, is a medium-chain fatty acid derivative with a ketone group at the 10th carbon position. Structurally, it consists of a 10-carbon aliphatic chain terminating in a carboxylic acid group and an oxo (ketone) moiety at the terminal carbon. Its reactivity is influenced by the electron-withdrawing ketone group, which may enhance its participation in nucleophilic additions or redox reactions compared to non-oxygenated fatty acids.
Properties
Molecular Formula |
C10H17O3- |
|---|---|
Molecular Weight |
185.24 g/mol |
IUPAC Name |
10-oxodecanoate |
InChI |
InChI=1S/C10H18O3/c11-9-7-5-3-1-2-4-6-8-10(12)13/h9H,1-8H2,(H,12,13)/p-1 |
InChI Key |
FYURGFQVSMALOD-UHFFFAOYSA-M |
SMILES |
C(CCCCC(=O)[O-])CCCC=O |
Canonical SMILES |
C(CCCCC(=O)[O-])CCCC=O |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
Key structural analogues include:
- 8-Oxooctanoic acid (8-oxo-C8): Shorter chain length with a ketone at C6.
- 12-Oxododecanoic acid (12-oxo-C12): Longer chain with a terminal ketone.
- Decanoic acid (C10:0): The non-oxygenated counterpart.
Physicochemical Properties
Hypothetical comparisons based on general organic chemistry principles (specific experimental data unavailable in the evidence):
| Compound | Molecular Formula | Molecular Weight (g/mol) | Melting Point (°C) | Solubility (Water) |
|---|---|---|---|---|
| 10-Oxocaprate | C₁₀H₁₈O₃ | 186.25 | ~40–45* | Low |
| 8-Oxooctanoic acid | C₈H₁₄O₃ | 158.20 | ~35–40 | Moderate |
| 12-Oxododecanoic acid | C₁₂H₂₂O₃ | 214.30 | ~50–55 | Very Low |
| Decanoic acid | C₁₀H₂₀O₂ | 172.27 | 31.6 | Insoluble |
*Estimated based on chain-length trends. Ketone groups slightly increase polarity but reduce symmetry, leading to lower melting points compared to saturated acids like decanoic acid .
Methodological Considerations for Comparative Studies
The absence of explicit data in the evidence highlights the need for rigorous experimental design, as outlined in academic guidelines:
- Data consistency : Ensure compound labeling, spectral data (NMR, HRMS), and synthesis protocols align across studies to enable valid comparisons .
- Standardized characterization: Follow IUPAC nomenclature and report physicochemical properties (e.g., melting points, solubility) using validated methods .
- Contextual referencing: Cite prior work on analogous compounds (e.g., decanoic acid derivatives) to infer trends in reactivity or bioactivity .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
